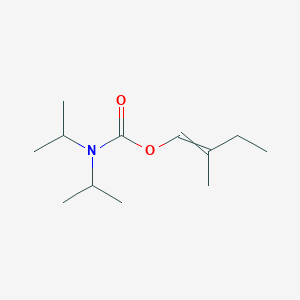![molecular formula C12H12BrNO2 B12610306 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one CAS No. 918448-99-4](/img/structure/B12610306.png)
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of oxolan-2-one, featuring a bromoanilino group attached to the ethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one typically involves the reaction of 4-bromoaniline with ethylidene oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
化学反応の分析
Types of Reactions
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromoanilino group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
科学的研究の応用
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one involves its interaction with specific molecular targets. The bromoanilino group can interact with enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes such as proliferation, apoptosis, or signal transduction.
類似化合物との比較
Similar Compounds
3-(1-Anilinoethylidene)oxolan-2-one: Similar structure but lacks the bromine atom.
3-(1-Hydroxyheptyl)oxolan-2-one: Contains a hydroxyheptyl group instead of the bromoanilino group.
3-(1-Trimethylsilyloxyethyl)oxolan-2-one: Features a trimethylsilyloxyethyl group.
Uniqueness
3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one is unique due to the presence of the bromoanilino group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
918448-99-4 |
|---|---|
分子式 |
C12H12BrNO2 |
分子量 |
282.13 g/mol |
IUPAC名 |
3-[1-(4-bromoanilino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-8(11-6-7-16-12(11)15)14-10-4-2-9(13)3-5-10/h2-5,14H,6-7H2,1H3 |
InChIキー |
WBBIEUBUTCEWDP-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CCOC1=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[12-(5-oxo-4H-1,2,4-thiadiazol-3-yl)dodecyl]-4H-1,2,4-thiadiazol-5-one](/img/structure/B12610229.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)


![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)

![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)

![Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12610274.png)





